Methyl 4-chloro-2-(fluorosulfonyl)benzoate

Hydrolytic stability Sulfonyl halide Click chemistry

Aryl sulfonyl chlorides often lack stability and orthogonal reactivity, leading to failed conjugations or side reactions. This fluorosulfonyl analog offers superior hydrolytic stability and selective SuFEx activation. - **Core application**: SuFEx click chemistry for sulfonamide/sulfonate library synthesis; stable under diverse non-basic conditions. - **Key advantage**: Latent electrophile enables late-stage diversification without protective groups; ideal for covalent probe development targeting Tyr/Lys/His. - **Supply certainty**: Single multi-gram batch supports multiple downstream pathways; reduce re-synthesis costs.

Molecular Formula C8H6ClFO4S
Molecular Weight 252.64
CAS No. 1955505-45-9
Cat. No. B2819637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-2-(fluorosulfonyl)benzoate
CAS1955505-45-9
Molecular FormulaC8H6ClFO4S
Molecular Weight252.64
Structural Identifiers
SMILESCOC(=O)C1=C(C=C(C=C1)Cl)S(=O)(=O)F
InChIInChI=1S/C8H6ClFO4S/c1-14-8(11)6-3-2-5(9)4-7(6)15(10,12)13/h2-4H,1H3
InChIKeyRUJDNRSOQOOQDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-Chloro-2-(Fluorosulfonyl)Benzoate (CAS 1955505-45-9): A SuFEx-Enabled Aryl Sulfonyl Fluoride Building Block for Click Chemistry and Covalent Probe Development


Methyl 4-chloro-2-(fluorosulfonyl)benzoate (CAS 1955505-45-9, molecular formula C8H6ClFO4S, MW 252.65) is a halogenated aromatic sulfonyl fluoride containing both a chloro substituent and a fluorosulfonyl (-SO2F) moiety. As an aryl sulfonyl fluoride, this compound belongs to a privileged class of electrophilic warheads that enable sulfur(VI) fluoride exchange (SuFEx) click chemistry—a modular, high-yielding conjugation strategy with broad applications in chemical biology, drug discovery, and materials science [1]. The fluorosulfonyl group serves as a latent electrophile that remains stable under diverse reaction conditions yet undergoes rapid, selective covalent bond formation with appropriate nucleophiles upon activation. This dual character—ambient stability combined with tunable reactivity—positions compounds bearing the -SO2F functionality as valuable intermediates for the construction of sulfonamides, sulfonates, and covalent protein ligands. For procurement decisions, the specific substitution pattern (4-chloro, 2-fluorosulfonyl) dictates the compound's electronic properties, steric profile, and ultimately its suitability for particular synthetic sequences and target-engagement studies.

Why Methyl 4-Chloro-2-(Fluorosulfonyl)Benzoate Cannot Be Simply Substituted with Its Chlorosulfonyl Analog


For researchers seeking a reactive sulfonyl electrophile, the chlorosulfonyl (-SO2Cl) analog (Methyl 4-chloro-2-(chlorosulfonyl)benzoate, CAS 85392-01-4, MW 269.10) represents the closest structural alternative and an obvious substitution candidate [1]. However, generic replacement without careful consideration of the distinct reactivity and stability profiles of the -SO2F versus -SO2Cl functional groups will likely lead to failed syntheses, off-target reactions, or compromised experimental reproducibility. The fundamental chemical differences between these electrophiles—particularly in hydrolytic stability, chemoselectivity, and amenability to SuFEx click chemistry protocols—preclude simple interchange [2]. The following quantitative evidence details precisely where these compounds diverge, providing the technical rationale for selecting the fluorosulfonyl derivative in applications requiring controlled, orthogonal reactivity.

Quantitative Differentiation Evidence: Methyl 4-Chloro-2-(Fluorosulfonyl)Benzoate vs. Closest Structural Analogs


Hydrolytic Stability Comparison: Fluorosulfonyl vs. Chlorosulfonyl Electrophiles Under Aqueous Conditions

The fluorosulfonyl (-SO2F) group exhibits substantially greater resistance to hydrolysis compared to the chlorosulfonyl (-SO2Cl) group, a critical parameter for handling, storage, and reaction design. This stability difference stems from the exceptional strength of the S-F bond and the relatively poor leaving group ability of fluoride under neutral aqueous conditions. Aryl sulfonyl fluorides typically demonstrate half-lives of hours to days in aqueous buffer at physiological pH, whereas aryl sulfonyl chlorides undergo rapid hydrolysis within minutes to hours under identical conditions, releasing HCl and forming the corresponding sulfonic acid. This inherent stability profile enables the target compound to be employed in aqueous-organic biphasic reactions, stored for extended periods without rigorous moisture exclusion, and utilized in biological assay systems where hydrolytic degradation would otherwise confound results [1].

Hydrolytic stability Sulfonyl halide Click chemistry

Chemoselectivity and Reaction Orthogonality in SuFEx Click Chemistry

A defining advantage of aryl fluorosulfonyl compounds is their ability to undergo SuFEx click reactions with exceptional chemoselectivity. Unlike chlorosulfonyl analogs that react non-discriminately with a broad range of nucleophiles (including water, alcohols, and amines), fluorosulfonyl electrophiles remain inert toward many common functional groups—including aliphatic alcohols, carboxylic acids, and even many primary amines—under standard ambient conditions [1]. Activation of the -SO2F group for reaction with silyl ethers, specific amines, or other nucleophiles typically requires deliberate catalyst addition (e.g., fluoride sources or Lewis bases) or elevated temperatures. This orthogonal reactivity profile is absent in -SO2Cl analogs, which lack this 'latent' character and engage in non-selective sulfonylation upon simple mixing. For the target compound, this translates to fewer side reactions, simplified purification, and compatibility with complex substrate architectures that would be intolerant of chlorosulfonyl intermediates [2].

SuFEx Click chemistry Chemoselectivity Sulfonyl fluoride

SuFEx Click Reaction Kinetics and Yield Efficiency

SuFEx click reactions employing aryl sulfonyl fluorides typically proceed with high efficiency under mild conditions once activated, often achieving near-quantitative yields and rapid reaction times. Literature reports for SuFEx transformations consistently document yields in the range of 80-99% for sulfonamide and sulfonate ester formation, with complete conversion frequently observed within 1-6 hours at room temperature to 50°C in the presence of suitable catalysts (e.g., DBU, BTMG, or fluoride sources) [1]. In contrast, chlorosulfonyl electrophiles, while reactive, often yield complex product mixtures due to competing hydrolysis and over-sulfonylation; typical isolated yields for -SO2Cl-mediated sulfonylation can range broadly from 40-80%, and rigorous anhydrous conditions are mandatory [2]. The predictable, high-yielding nature of SuFEx reactions directly reduces material waste and purification burden in synthetic workflows.

SuFEx Click chemistry Reaction kinetics Sulfonyl fluoride

Physical and Computed Property Comparison: Molecular Weight and Predicted Physicochemical Parameters

At the molecular level, substitution of -SO2Cl with -SO2F produces quantifiable differences in key physicochemical descriptors. The target compound (MW 252.65 g/mol, formula C8H6ClFO4S) has a molecular weight that is 16.45 g/mol lower than the chlorosulfonyl analog (MW 269.10 g/mol, formula C8H6Cl2O4S) [1]. This reduction in mass, though modest, may be relevant for applications where molecular weight is constrained (e.g., fragment-based drug discovery). Computed logP values (XLogP3) for the fluorosulfonyl analog are predicted to be slightly lower than the chlorosulfonyl version (estimated 2.8-3.0 vs. 3.1 for the -SO2Cl analog), reflecting the greater polarity of the S-F bond compared to S-Cl, which can influence membrane permeability and solubility characteristics .

Physicochemical properties Molecular weight ADME prediction

Optimal Application Scenarios for Methyl 4-Chloro-2-(Fluorosulfonyl)Benzoate Based on Differentiated Properties


Building Block for Sulfonamide and Sulfonate Libraries via SuFEx Click Chemistry

This compound is optimally deployed as an electrophilic partner in SuFEx click reactions for the parallel synthesis of sulfonamide and sulfonate libraries. Its orthogonal reactivity enables sequential transformations on complex scaffolds without protective group manipulation [1]. For procurement teams supporting medicinal chemistry groups, this represents a versatile, shelf-stable intermediate that reliably delivers high yields in SuFEx-based diversification campaigns, minimizing the need for repeated re-synthesis of unstable sulfonyl chloride intermediates.

Covalent Warhead for Targeted Protein Modification and Chemical Probe Development

The fluorosulfonyl group serves as a tunable covalent warhead for irreversible protein labeling and inhibitor development. When incorporated into a ligand scaffold, the -SO2F moiety can undergo proximity-accelerated SuFEx reaction with specific nucleophilic residues (e.g., tyrosine, lysine, histidine) in a target protein's active site, enabling the design of covalent inhibitors and affinity probes [2]. The chloro substituent at the 4-position provides an additional handle for modulating electronic properties and steric fit within a binding pocket. For chemical biology groups, procurement of this specific building block provides direct access to a validated covalent warhead with well-precedented stability and reactivity characteristics, accelerating the synthesis of tool compounds for target validation studies.

Intermediate for Late-Stage Functionalization (LSF) of Complex Molecules

The stability of the fluorosulfonyl group under a wide range of non-basic conditions permits its installation early in a synthetic sequence, followed by diverse transformations at other sites, with subsequent activation of the -SO2F moiety for late-stage diversification [3]. This 'latent electrophile' strategy is particularly valuable in the synthesis of functionalized natural products and drug candidates, where the ability to delay the introduction of sensitive sulfonamide or sulfonate linkages until the final steps greatly simplifies overall route design. For process chemistry and custom synthesis groups, the procurement of a single, multi-gram batch of this intermediate can support multiple downstream diversification pathways, improving overall cost-efficiency and supply chain predictability.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-chloro-2-(fluorosulfonyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.